3-(2-Amino-1,3-thiazol-4-yl)propanamide
Overview
Description
3-(2-Amino-1,3-thiazol-4-yl)propanamide is a chemical compound that belongs to the thiazole family, characterized by a five-membered ring containing both sulfur and nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(2-Amino-1,3-thiazol-4-yl)propanamide typically involves the reaction of 2-aminothiazole with an appropriate acylating agent. One common method is the reaction of 2-aminothiazole with chloroacetic acid in the presence of a base, followed by amidation.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors to ensure consistent quality and yield. The choice of solvents, temperature, and pressure are optimized to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions: 3-(2-Amino-1,3-thiazol-4-yl)propanamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides in the presence of a base.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted thiazoles.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound has been investigated for its antimicrobial properties, showing activity against various bacterial and fungal strains.
Medicine: It has potential therapeutic applications, including anti-inflammatory and analgesic properties.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 3-(2-Amino-1,3-thiazol-4-yl)propanamide exerts its effects involves interaction with specific molecular targets and pathways. For example, its antimicrobial activity is attributed to the disruption of bacterial cell wall synthesis, while its anti-inflammatory properties may involve inhibition of certain enzymes or signaling pathways.
Comparison with Similar Compounds
2-Aminothiazole
4-Methylthiazole
3-(2-Amino-1,3-thiazol-4-yl)propanoic acid
Properties
IUPAC Name |
3-(2-amino-1,3-thiazol-4-yl)propanamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3OS/c7-5(10)2-1-4-3-11-6(8)9-4/h3H,1-2H2,(H2,7,10)(H2,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TXUKUMHELBQYCI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=C(S1)N)CCC(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N3OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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